molecular formula C10H17NO4 B3059188 (1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-39-0

(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No.: B3059188
CAS No.: 951173-39-0
M. Wt: 215.25
InChI Key: JTMAFJQIPKPNFJ-BQBZGAKWSA-N
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Description

(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. This compound is structurally significant in medicinal chemistry due to its constrained cyclobutane ring, which balances rigidity and moderate ring strain, making it a valuable scaffold for drug design. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide coupling .

Properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147980
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951173-39-0
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951173-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Cyclopentane Analogs

  • Structural Differences : Larger cyclopentane ring vs. cyclobutane.
  • However, reduced ring strain may lower reactivity in ring-opening reactions compared to cyclobutane derivatives .
  • Synthetic Utility : Used in intermediates for kinase inhibitors, as demonstrated in hydrogenation and coupling reactions .

Cyclohexane Analogs

Example: (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS 352356-38-8)

  • Structural Differences : Six-membered cyclohexane ring.
  • Impact : Greater steric bulk and reduced solubility compared to cyclobutane analogs. The chair conformation of cyclohexane may limit spatial accessibility in enzyme active sites.
  • Purity : Reported at 95% , suggesting challenges in purification for larger-ring systems.

Substituted Cyclobutane Derivatives

Example: (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS 188918-50-5)

  • Structural Differences : Additional 2,2-dimethyl substituents on the cyclobutane ring.
  • The molecular formula (C12H21NO4) matches the target compound, but the dimethyl groups increase hydrophobicity (logP) .
  • Storage: No specific stability data, but analogous Boc-protected compounds typically require dry, cold storage.

Cyclopropane Analogs

Example: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)

  • Structural Differences : Highly strained cyclopropane ring and ester group.
  • Impact : Elevated reactivity due to ring strain, favoring ring-opening reactions. The ester group (vs. carboxylic acid) reduces polarity, altering pharmacokinetic properties .
  • Similarity Score : 0.93 (out of 1.0), indicating significant structural divergence from the target compound .

Methyl Ester Derivatives

Example: Methyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS 951173-35-6)

  • Structural Differences : Methyl ester replaces carboxylic acid.
  • Impact : Lower acidity (pKa ~5–6 vs. ~2–3 for carboxylic acid) and increased lipophilicity. The molecular weight (229.27) is reduced compared to the target compound (243.30) .
  • Applications : Useful as a precursor, requiring hydrolysis to regenerate the carboxylic acid for further coupling .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Ring Size Molecular Formula Molecular Weight Key Substituents Notable Properties
(1S,2S)-Target Compound Not specified 4 C12H21NO4 243.30 Cyclobutane, Boc, COOH Moderate strain, high stability
(1S,3R)-Cyclopentane Analog Not specified 5 C14H25NO4 271.35 Cyclopentane, Boc, COOH Flexible, kinase inhibitor intermediate
(1R,2S)-Cyclohexane Analog 352356-38-8 6 C12H21NO4 243.30 Cyclohexane, Boc, COOH High steric bulk, 95% purity
2,2-Dimethyl Cyclobutane Derivative 188918-50-5 4 C12H21NO4 243.30 2,2-dimethyl, Boc, COOH Increased hydrophobicity
Ethyl Cyclopropane Ester 107259-05-2 3 C11H19NO4 229.27 Cyclopropane, Boc, ester High reactivity, similarity 0.93
Methyl Cyclobutane Ester 951173-35-6 4 C11H19NO4 229.27 Cyclobutane, Boc, ester Precursor to carboxylic acid

Preparation Methods

Standard Boc Protection Protocol

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative procedure involves:

  • Dissolving 1-aminocyclobutane-1-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and aqueous sodium hydroxide (0.5 M).
  • Adding Boc anhydride (1.2 equiv) dropwise at 0°C.
  • Stirring at room temperature for 12 hours.
  • Acidifying with hydrochloric acid to precipitate the product.

Yield : 70–85% (depending on starting material purity).

Synthesis of the Cyclobutane Core with (1S,2S) Stereochemistry

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a route to cyclobutanes, though this method is more common for larger rings. For cyclobutanes, strained transition states necessitate specialized catalysts (e.g., Grubbs second-generation catalyst):

$$
\text{Substrate: } \text{CH}2=\text{CH}-\text{(CH}2\text{)}n-\text{CH}=\text{CH}2 \xrightarrow{\text{Catalyst}} \text{Cyclobutane derivative}
$$

Limitation : Poor yields (<30%) and limited stereocontrol.

[2+2] Cycloaddition with Chiral Templates

Photochemical [2+2] cycloadditions between alkenes and chiral auxiliaries generate cyclobutanes with defined stereochemistry. For example, enantiopure α,β-unsaturated esters react under UV light to form cyclobutane dicarboxylates, which are hydrolyzed to carboxylic acids.

Example :
$$
\text{(S)-Methyl acrylate} + \text{(S)-Methyl crotonate} \xrightarrow{h\nu} \text{(1S,2S)-cyclobutane-1,2-dicarboxylate}
$$

Yield : 40–50% (with 90% enantiomeric excess).

Alkylation-Cyclization of Methionine Derivatives

Adapted from cyclopropane synthesis in US Patent 4,367,344, this method involves:

  • S-Alkylation : Treating 2-acylamino-4-methylthio-butanoic acid esters with dimethyl sulfate.
  • Cyclization : Using sodium methoxide to induce ring closure.
  • Hydrolysis : Saponifying the ester with aqueous NaOH to yield the carboxylic acid.

Key Reaction :
$$
\text{R-SCH}2\text{CH}2\text{COOR'} \xrightarrow{\text{Me}2\text{SO}4, \text{NaOMe}} \text{Cyclobutane derivative}
$$

Yield : 55–65% (with partial racemization).

Stereochemical Control and Resolution Techniques

Chiral Pool Synthesis

Starting from naturally occurring chiral amino acids (e.g., L-methionine), cyclobutane rings are constructed via intramolecular alkylation. The inherent chirality of the precursor dictates the final stereochemistry.

Kinetic Resolution with Enzymes

Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of racemic 1-aminocyclobutane-1-carboxylic acid, enriching the desired (1S,2S) enantiomer.

Conditions :

  • Substrate: Racemic methyl ester.
  • Enzyme loading: 10 mg/mL.
  • Conversion: 50% (ee >98% for remaining ester).

Diastereomeric Salt Formation

Treating racemic Boc-protected acid with (1R,2R)-diaminocyclohexane forms diastereomeric salts, which are separated by fractional crystallization.

Solvent System : Ethanol/water (4:1).
Yield : 30–35% per cycle (ee >99%).

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient. Retention time: 8.2 min.
  • Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (80:20). (1S,2S) enantiomer elutes at 12.4 min.

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.39 (s, 9H, Boc), 2.10–2.30 (m, 2H, cyclobutane), 3.95 (q, 1H, NH), 4.20 (t, 1H, CH), 12.10 (s, 1H, COOH).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (ee) Key Advantage
Boc Protection 70–85 >99% Scalable, mild conditions
[2+2] Cycloaddition 40–50 90% Atom-economic
Alkylation-Cyclization 55–65 70–80% Adaptable from literature protocols
Enzymatic Resolution 30–35 >98% Eco-friendly, high enantiopurity

Q & A

Basic: What are the key synthetic challenges in preparing (1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, and how can cyclopropanation strategies inform cyclobutane synthesis?

The synthesis of cyclobutane derivatives often faces challenges due to ring strain and stereochemical control. Cyclopropanation methods, such as transition metal-catalyzed reactions with diazo compounds (used in cyclopropane analogs ), can be adapted but require optimization. For cyclobutanes, [2+2] photocycloadditions or strain-release strategies may be employed. The Boc (tert-butoxycarbonyl) group must be introduced under anhydrous conditions to avoid premature deprotection, typically via carbodiimide-mediated coupling .

Basic: Which spectroscopic and analytical methods are most reliable for confirming stereochemistry and purity?

  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on C1 and C2 of the cyclobutane ring confirm stereochemistry .
  • X-ray Crystallography : Definitive for absolute configuration determination, especially for chiral centers .
  • HPLC : Chiral columns (e.g., CHIRALPAK®) resolve enantiomers, while reverse-phase HPLC assesses purity (>95% by UV/ELSD) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How does cyclobutane ring strain influence reactivity in peptide coupling compared to cyclopropane/cyclohexane analogs?

Cyclobutane’s higher ring strain (compared to cyclohexane) increases electrophilicity at the carboxylic acid, enhancing coupling efficiency with amines. However, strain may also promote side reactions (e.g., ring-opening under acidic conditions). In contrast, cyclopropane derivatives exhibit greater strain but lower steric hindrance, favoring nucleophilic substitutions . Computational studies (DFT) predict activation barriers for coupling reactions, guiding solvent and catalyst selection (e.g., HATU vs. EDC) .

Advanced: What enantioselective strategies resolve racemic mixtures during Boc-protected cyclobutane amino acid synthesis?

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclobutane formation .
  • Asymmetric Catalysis : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) enable enantioselective cycloadditions .
  • Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic ester intermediate .

Basic: What storage conditions stabilize the Boc-protected amino group in this compound?

  • Temperature : Store at –20°C in airtight containers to prevent moisture ingress .
  • Solubility : Dissolve in anhydrous DMF or DCM for long-term stability; avoid protic solvents (e.g., MeOH) that may cleave the Boc group .
  • Handling : Use inert atmosphere (N2_2/Ar) during weighing to minimize hydrolysis .

Advanced: How can computational modeling predict biological activity of derivatives in enzyme inhibition studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the cyclobutane core and enzyme active sites (e.g., proteases or kinases) .
  • MD Simulations : GROMACS assesses binding stability over time, identifying key hydrogen bonds (e.g., between the carboxylic acid and catalytic residues) .
  • QSAR : Correlates substituent effects (e.g., fluorination at C2) with inhibitory potency .

Basic: What side reactions occur during Boc group introduction, and how are they mitigated?

  • Common Side Reactions :
    • Imine Formation: Competing reactions between amines and carbonyls; mitigated by using excess Boc2_2O and DMAP catalyst .
    • O-Acylation: Add TEA to deprotonate the amine selectively .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) removes byproducts .

Advanced: In which therapeutic areas is this compound explored as a building block?

  • Neurological Disorders : Analogous cyclopropane derivatives modulate GABAA_A receptors .
  • Anticancer Agents : Cyclobutane-containing peptides inhibit proteasome activity .
  • Antivirals : Structural analogs show activity against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) via covalent binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

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